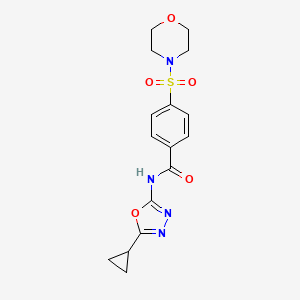

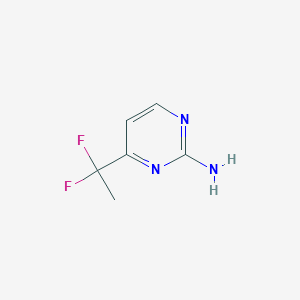

N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide, due to its structural characteristics, may be related to compounds involved in synthesis processes aimed at producing antimicrobial and cytotoxic agents. For example, a study involving the synthesis of azetidine-2-one derivatives of 1H-benzimidazole demonstrated antimicrobial and cytotoxic activities. These compounds were synthesized through a series of reactions starting with the preparation of 1-methyl-1H-benzimidazol-2-amine, indicating the relevance of structurally similar compounds in the development of potential antimicrobial and cytotoxic agents (Noolvi et al., 2014).

Oligonucleotide Synthesis

Compounds similar to N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide could play a role in the synthesis of oligonucleotides. An example is the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for oligodeoxynucleotide synthesis, simplifying the deprotection and isolation of the final product. This demonstrates the potential of related compounds in the efficient synthesis of oligonucleotides for research and therapeutic applications (Sinha et al., 1984).

DNA-Binding and Anticancer Activities

The structural features of N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide suggest its potential in forming complexes with metals that exhibit DNA-binding properties and cytotoxic activities. Binuclear copper(II) complexes, for example, have shown potent anticancer activities against various cancer cell lines, with DNA-binding abilities suggesting intercalation as the mode of action. These findings highlight the potential of structurally similar compounds in anticancer research (Xiao-Wen Li et al., 2012).

Novel Synthetic Pathways

Research on compounds with similar structures to N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide has led to the development of novel synthetic pathways. For instance, a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the versatility of related compounds in organic synthesis, offering new methodologies for preparing valuable chemical intermediates (Mamedov et al., 2016).

Propiedades

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-13-9(15)10(16)14-8-4-7(11)3-2-6(8)5-12/h2-4H,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRUHMUNWCENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)

![N-[(Z)-(2-chloro-4-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2758391.png)

![Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2758400.png)

![N-(3-cyanophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2758406.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2758408.png)

![2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid](/img/structure/B2758412.png)